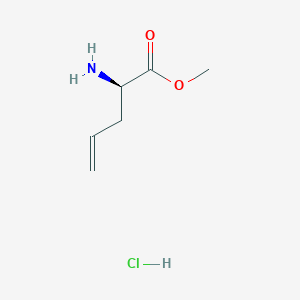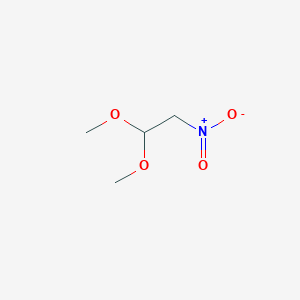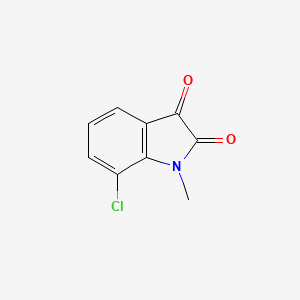
7-chloro-1-méthyl-1H-indole-2,3-dione
Vue d'ensemble
Description
7-Chloro-1-methyl-1H-indole-2,3-dione (7-CMD) is a heterocyclic compound with a wide range of biological activities. It has been studied extensively in the laboratory and has been used in a variety of scientific applications.
Applications De Recherche Scientifique
Traitement du cancer
Les dérivés de l'indole, y compris la 7-chloro-1-méthyl-1H-indole-2,3-dione, ont été étudiés pour leur potentiel dans le traitement du cancer. Ces composés peuvent cibler les cellules cancéreuses et peuvent être utilisés pour développer de nouveaux agents chimiothérapeutiques. La structure unique des dérivés de l'indole leur permet d'interagir avec diverses cibles biologiques, inhibant potentiellement la croissance des cellules cancéreuses .
Activité antimicrobienne
Les propriétés antimicrobiennes des dérivés de l'indole en font des candidats pour le développement de nouveaux antibiotiques. Ils ont montré leur efficacité contre une gamme de microbes, ce qui est crucial compte tenu de l'inquiétude croissante concernant la résistance aux antibiotiques. La recherche sur les dérivés de l'indole comme la This compound pourrait conduire à des percées dans le traitement des infections bactériennes .
Troubles neurologiques
Les composés indoliques ont été liés à des traitements potentiels pour les troubles neurologiques en raison de leur capacité à traverser la barrière hémato-encéphalique et à interagir avec les récepteurs du système nerveux central. Cela les rend précieux pour la recherche sur les médicaments qui pourraient traiter des maladies comme la maladie d'Alzheimer, la maladie de Parkinson et autres troubles neurodégénératifs .
Applications anti-inflammatoires
Les propriétés anti-inflammatoires des dérivés de l'indole sont d'un grand intérêt. Ils peuvent être utilisés pour développer des médicaments qui réduisent l'inflammation dans diverses conditions, des maladies inflammatoires chroniques aux blessures aiguës. Cette application est particulièrement pertinente pour les conditions où l'inflammation joue un rôle clé dans le processus de la maladie .
Agents antiviraux
Les dérivés de l'indole se sont montrés prometteurs comme agents antiviraux. Ils peuvent inhiber la réplication des virus, y compris la grippe et autres virus à ARN. Cette recherche est essentielle pour le développement continu de médicaments antiviraux, en particulier face aux menaces virales émergentes .
Gestion du diabète
Les dérivés de l'indole ont été évalués pour leur rôle dans la gestion du diabète. Ils peuvent influencer les voies métaboliques associées au diabète, offrant une nouvelle approche pour contrôler les taux de sucre dans le sang et gérer les effets à long terme de la maladie .
Mécanisme D'action
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For example, some indole derivatives have been reported to show inhibitory activity against certain viruses . The specific interactions and changes caused by 7-chloro-1-methyl-1H-indole-2,3-dione would depend on its specific targets.
Biochemical Pathways
Indole derivatives are known to affect a variety of pathways due to their broad-spectrum biological activities . The downstream effects of these pathway alterations would depend on the specific targets and mode of action of the compound.
Result of Action
The molecular and cellular effects of 7-chloro-1-methyl-1H-indole-2,3-dione’s action would depend on its specific targets and mode of action. Given the broad range of biological activities associated with indole derivatives , the effects could potentially be quite diverse.
Analyse Biochimique
Biochemical Properties
7-chloro-1-methyl-1H-indole-2,3-dione plays a pivotal role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. The compound’s interaction with these enzymes can lead to the modulation of their activity, thereby influencing cellular processes. For instance, it may inhibit or activate specific enzymes, altering the metabolic flux and impacting the overall cellular metabolism .
Cellular Effects
The effects of 7-chloro-1-methyl-1H-indole-2,3-dione on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the expression of genes involved in oxidative stress responses, leading to changes in cellular metabolism and function. Additionally, it can impact cell signaling pathways, potentially altering cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 7-chloro-1-methyl-1H-indole-2,3-dione exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, leading to their inhibition or activation. This binding can result in changes in gene expression, further influencing cellular processes. The compound’s ability to modulate enzyme activity and gene expression highlights its potential as a biochemical tool for studying cellular mechanisms .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-chloro-1-methyl-1H-indole-2,3-dione can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also have biological activity. Long-term exposure to the compound in in vitro or in vivo studies has revealed its potential to induce changes in cellular function, highlighting the importance of understanding its temporal effects .
Dosage Effects in Animal Models
The effects of 7-chloro-1-methyl-1H-indole-2,3-dione vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile .
Metabolic Pathways
7-chloro-1-methyl-1H-indole-2,3-dione is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can influence metabolic flux and alter metabolite levels, impacting cellular metabolism. Its interactions with specific enzymes can lead to changes in the production and utilization of metabolites, highlighting its role in metabolic regulation .
Transport and Distribution
The transport and distribution of 7-chloro-1-methyl-1H-indole-2,3-dione within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its biological activity. Understanding the transport and distribution mechanisms is essential for determining the compound’s efficacy and potential therapeutic applications .
Subcellular Localization
The subcellular localization of 7-chloro-1-methyl-1H-indole-2,3-dione plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biological activity, highlighting the importance of understanding its subcellular distribution .
Propriétés
IUPAC Name |
7-chloro-1-methylindole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c1-11-7-5(8(12)9(11)13)3-2-4-6(7)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRICJMZRQHSQKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2Cl)C(=O)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90474357 | |
| Record name | 7-chloro-1-methyl-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90474357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63220-48-4 | |
| Record name | 7-chloro-1-methyl-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90474357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Chloro-1-methyl-1H-indole-2,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



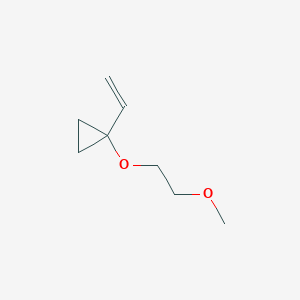
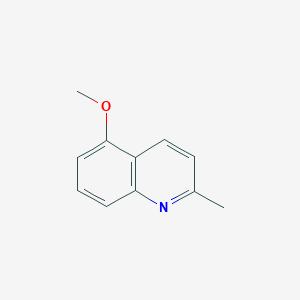
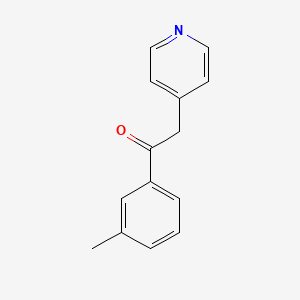
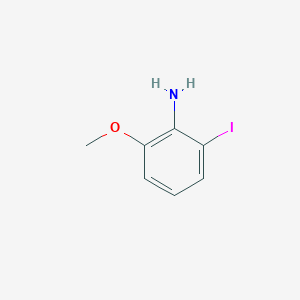
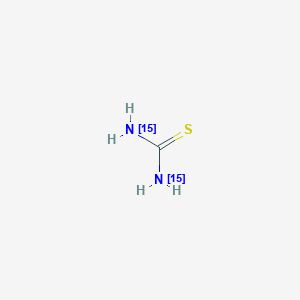
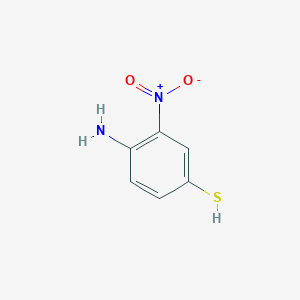
![5-Iodo-8-methoxy-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B1600811.png)
